スパルセンタン

概要

説明

Sparsentan is a medication used primarily for the treatment of primary immunoglobulin A nephropathy, a kidney disease characterized by the deposition of immunoglobulin A in the glomeruli. It is a dual endothelin and angiotensin II receptor antagonist, which means it blocks the action of both endothelin type A receptors and angiotensin II type 1 receptors . This dual action makes it unique in its class and effective in reducing proteinuria, a condition where excess protein is found in the urine .

科学的研究の応用

Sparsentan has several scientific research applications, including:

Chemistry: Used as a model compound to study dual receptor antagonism.

Biology: Investigated for its effects on cellular pathways and receptor interactions.

Industry: Utilized in the development of new therapeutic agents targeting similar pathways.

作用機序

Sparsentan exerts its effects by selectively blocking the endothelin type A receptor and the angiotensin II type 1 receptor. This dual blockade reduces proteinuria and protects the kidneys from further damage. The molecular targets involved include endothelin-1 and angiotensin II, which are key mediators in the progression of kidney diseases .

Safety and Hazards

Sparsentan may cause serious liver problems. Stop taking sparsentan and call your doctor right away if you have nausea, vomiting, loss of appetite, right-sided upper stomach pain, tiredness, weight loss, jaundice, dark urine, fever, or itching . It may also cause serious side effects such as a light-headed feeling, kidney problems, high blood potassium, or fluid retention . It is toxic and a moderate to severe irritant to the skin and eyes .

生化学分析

Biochemical Properties

Sparsentan is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both . It was created by merging the structural elements of irbesartan, an AT1R antagonist, and biphenylsulfonamide, an ETAR antagonist .

Cellular Effects

Sparsentan has been shown to have beneficial anti-inflammatory, antifibrotic, and hemodynamic actions in the kidney . It has protective actions in glomerular endothelial cells, mesangial cells, the tubulointerstitium, and podocytes . These actions provide the rationale for the use of sparsentan as therapy for focal segmental glomerulosclerosis and IgAN .

Molecular Mechanism

Sparsentan is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both . It is first in its class and orally active . The molecular docking simulations suggest that sparsentan may potentially interact with AT2R .

Temporal Effects in Laboratory Settings

In the ongoing phase 3 PROTECT trial in adults with IgA nephropathy, sparsentan was associated with favourable antiproteinuric effects, which were maintained over 110 weeks of treatment . The change in UP/C from baseline at week 36 was significantly greater with sparsentan than with irbesartan .

Dosage Effects in Animal Models

Sparsentan was more effective than losartan at preserving kidney structure and function in the FSGS model, underscoring the importance of the endothelin component in the nephroprotective actions of sparsentan .

Metabolic Pathways

Sparsentan is primarily metabolized by CYP3A4 . It is also a substrate, inhibitor, and inducer of CYP3A, an inducer of CYP2B6, CYP2C9, and CYP2C19, a substrate of p-glycoprotein and BCRP, and an inhibitor of p-glycoprotein, BCRP, OATP1B3, and OAT3 .

Transport and Distribution

It is known that sparsentan is a substrate of p-glycoprotein and BCRP, which are known to play a role in drug transport .

準備方法

Synthetic Routes and Reaction Conditions

Sparsentan is synthesized through a series of chemical reactions that involve the formation of its core structure and the addition of functional groups. The synthetic route typically involves the following steps:

- Formation of the core structure through a cyclization reaction.

- Addition of functional groups through substitution reactions.

- Purification of the final product using chemical and precipitation methods .

Industrial Production Methods

The industrial production of sparsentan involves a robust and cost-efficient purification process that does not require chromatographic purification. This method ensures high purity and yield of the final product .

化学反応の分析

Types of Reactions

Sparsentan undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain the final product, sparsentan .

類似化合物との比較

Similar Compounds

Irbesartan: An angiotensin II receptor antagonist used for the treatment of hypertension and diabetic nephropathy.

Bosentan: An endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.

Uniqueness of Sparsentan

Sparsentan is unique because it combines the actions of both endothelin and angiotensin II receptor antagonists into a single molecule. This dual action provides a more comprehensive approach to reducing proteinuria and protecting kidney function compared to other compounds that target only one pathway .

特性

IUPAC Name |

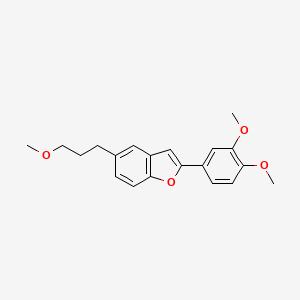

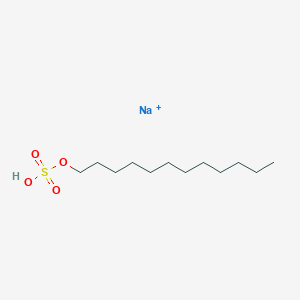

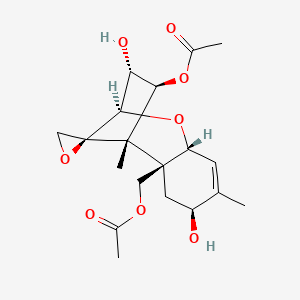

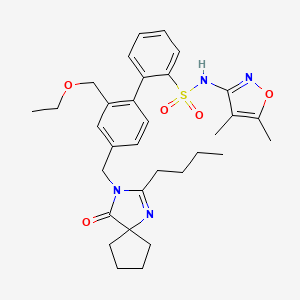

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFHGDPIDHPWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sparsentan, which possesses two clinically validated mechanisms of action in a single molecule, works by selectively blocking the action of two potent vasoconstrictor and mitogenic agents, angiotensin II (AII) and endothelin 1 (ET1), at their respective receptors. Sparsentan is highly selective (10,000-fold) for the AII receptor sub-type 1 and the ET receptor sub-type A. As such, Sparsentan combines the properties of an angiotensin receptor blocker (ARB) and an endothelin receptor antagonist (ERA) in the same molecule. | |

| Record name | Sparsentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

254740-64-2 | |

| Record name | Sparsentan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254740642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparsentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPARSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242RO5URM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Sparsentan?

A1: Sparsentan is a first-in-class, highly selective, single-molecule dual endothelin type-A and angiotensin II type 1 receptor antagonist (DEARA). [, , , ] This means it blocks the activation of both the endothelin type A receptor (ETAR) and the angiotensin II subtype 1 receptor (AT1R). [, , , ]

Q2: How does Sparsentan's dual antagonism compare to single receptor blockade in terms of efficacy?

A2: Studies suggest that Sparsentan's dual receptor antagonism provides superior efficacy compared to single receptor blockade in certain conditions. For instance, in immunoglobulin A nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS), Sparsentan demonstrates a more pronounced reduction in proteinuria compared to angiotensin II type 1 receptor (AT1R) antagonists alone. [, , , ]

Q3: What are the downstream effects of Sparsentan's receptor antagonism in the kidneys?

A3: Sparsentan's blockade of ETAR and AT1R leads to a range of beneficial effects in the kidneys, including:

- Anti-inflammatory effects: Sparsentan reduces the expression of pro-inflammatory genes and inflammatory cell infiltration in the glomeruli. [, , ]

- Anti-fibrotic effects: It attenuates the development of glomerulosclerosis and interstitial fibrosis by reducing the expression of profibrotic genes and mitigating extracellular matrix accumulation. [, , , ]

- Hemodynamic effects: Sparsentan promotes vasodilation of both afferent and efferent arterioles in the glomeruli, leading to increased glomerular filtration rate (GFR) and improved blood flow. [, ]

- Podocyte protection: It protects podocytes from injury and loss, preserving the integrity of the glomerular filtration barrier. [, , , ]

- Glycocalyx preservation: Sparsentan helps maintain the integrity of the glomerular endothelial glycocalyx, further contributing to the preservation of the glomerular filtration barrier. []

Q4: Does Sparsentan impact resident progenitor cell activity?

A4: Research suggests that Sparsentan may promote the activation of resident progenitor cells in the kidneys, potentially contributing to tissue repair and remodeling. []

Q5: Are Sparsentan's effects limited to blood pressure reduction?

A5: While Sparsentan can lower blood pressure, its beneficial effects extend beyond hemodynamic changes. Studies demonstrate its superiority over agents like Losartan, achieving greater protection from glomerulosclerosis and podocyte loss despite equivalent blood pressure lowering. [, ]

Q6: What is the molecular formula and weight of Sparsentan?

A6: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of Sparsentan.

Q7: How is Sparsentan metabolized in the body?

A8: Sparsentan is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4. [, ] This metabolism leads to a 32% increase in clearance at steady state due to auto-induction of CYP3A4. []

Q8: Are there any clinically significant drug interactions related to Sparsentan's metabolism?

A9: Co-administration of Sparsentan with moderate and strong CYP3A4 inhibitors can increase Sparsentan exposure (AUC) by 31.4% and 191.3%, respectively. [] This interaction might necessitate dose adjustments for patients taking such medications concomitantly. []

Q9: Does Sparsentan affect the pharmacokinetics of other drugs?

A10: One study investigated the potential interaction between Sparsentan and Dapagliflozin, a sodium-glucose cotransporter 2 inhibitor. The results suggest that Sparsentan does not significantly affect Dapagliflozin's pharmacokinetics. []

Q10: What are the typical plasma concentration levels of Sparsentan achieved with different doses?

A10: The specific plasma concentration levels achieved with different doses are not detailed in the provided research abstracts.

Q11: What animal models have been used to study Sparsentan's efficacy in kidney disease?

A11: Several animal models have been employed to investigate Sparsentan's therapeutic potential. These include:

- Pod-GCaMP5/Tomato TRPC6 transgenic mice: This genetically engineered mouse model of focal segmental glomerulosclerosis (FSGS) allows for direct visualization of podocyte injury and glomerular hemodynamics. []

- Ren1d-Confetti mice: This model facilitates the tracking and quantification of renin lineage cells, allowing researchers to study Sparsentan's impact on tissue remodeling. []

- gddY mice: This spontaneous model of IgA nephropathy (IgAN) helps elucidate the mechanisms by which Sparsentan provides renoprotection in this condition. [, , ]

- Adriamycin-induced nephropathy (ADR) rat model: This well-established model mimics key features of human FSGS and has been used to assess Sparsentan's ability to attenuate kidney injury. []

- Nude mice injected with engineered immune complexes (EIC): This model utilizes human-derived components to simulate IgAN in mice, enabling the study of Sparsentan's effects on immune and inflammatory processes. []

- Col4a3 knockout mice: This model mimics Alport syndrome, allowing for the assessment of Sparsentan's ability to ameliorate both renal and inner ear pathologies associated with this condition. []

Q12: What are the key findings from in vivo studies regarding Sparsentan's efficacy?

A12: In vivo studies using the aforementioned animal models have demonstrated that Sparsentan:

- Attenuates the development of albuminuria, glomerulosclerosis, and interstitial fibrosis. [, , , , , ]

- Increases glomerular filtration rate (GFR) and improves renal blood flow. []

- Protects podocytes from injury and loss. [, , , ]

- Preserves the integrity of the glomerular endothelial glycocalyx. []

- Reduces inflammatory cell infiltration in the glomeruli. [, ]

- Delays the onset of hearing loss in a mouse model of Alport syndrome. []

Q13: Has Sparsentan demonstrated efficacy in clinical trials?

A13: Yes, Sparsentan has shown promising results in clinical trials involving patients with IgAN and FSGS.

- PROTECT trial (IgAN): This Phase 3 trial demonstrated that Sparsentan achieved a significantly greater reduction in proteinuria compared to the active control, irbesartan (an AT1R antagonist). [, , ] The study also suggested a potential benefit on kidney function preservation. [, ]

- DUET and DUPLEX trials (FSGS): The Phase 2 DUET trial showed that Sparsentan led to significantly greater reductions in proteinuria compared to irbesartan in patients with FSGS. [, ] The DUPLEX trial, a Phase 3 study, is ongoing and designed to evaluate the long-term effects of Sparsentan on eGFR slope. [, ]

Q14: What are the common adverse events associated with Sparsentan?

A15: The provided research abstracts do not delve into specific adverse events or safety profiles beyond stating that Sparsentan was generally well-tolerated in clinical trials, with a safety profile comparable to irbesartan. [, ]

Q15: Are there specific drug delivery strategies being investigated for Sparsentan?

A15: The provided research abstracts do not discuss any specific drug delivery strategies being investigated for Sparsentan.

Q16: How does Sparsentan compare to other treatment options for IgAN and FSGS in terms of efficacy and safety?

A17: While the research highlights Sparsentan's potential advantages, direct comparisons with other treatments like targeted-release budesonide are limited in the provided abstracts. Some analyses suggest potential advantages for Sparsentan in specific outcome measures, but further research and head-to-head trials are needed to establish definitive conclusions. [, ]

Q17: What are the future directions for Sparsentan research?

A17: Future research directions for Sparsentan include:

- Long-term safety and efficacy studies: Continued monitoring of patients enrolled in ongoing clinical trials like DUPLEX is crucial to determine the long-term safety and efficacy of Sparsentan. [, ]

- Identification of biomarkers: Discovering reliable biomarkers that can predict treatment response, monitor disease progression, and identify potential adverse effects would be highly beneficial for optimizing Sparsentan therapy. [, ]

- Exploration of combination therapies: Investigating the potential synergistic effects of Sparsentan in combination with other emerging therapies for IgAN and FSGS holds promise for improving treatment outcomes. []

- Elucidation of resistance mechanisms: Understanding potential mechanisms of resistance to Sparsentan's therapeutic effects will be crucial for developing strategies to overcome treatment resistance and optimize patient selection. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。